Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 123158-32-7
VCID: VC13608230
InChI: InChI=1S/C13H10F3NO3/c1-2-20-12(19)10-6-11(18)8-5-7(13(14,15)16)3-4-9(8)17-10/h3-6H,2H2,1H3,(H,17,18)
SMILES: CCOC(=O)C1=CC(=O)C2=C(N1)C=CC(=C2)C(F)(F)F
Molecular Formula: C13H10F3NO3
Molecular Weight: 285.22 g/mol

Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate

CAS No.: 123158-32-7

Cat. No.: VC13608230

Molecular Formula: C13H10F3NO3

Molecular Weight: 285.22 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate - 123158-32-7

Specification

CAS No. 123158-32-7
Molecular Formula C13H10F3NO3
Molecular Weight 285.22 g/mol
IUPAC Name ethyl 4-oxo-6-(trifluoromethyl)-1H-quinoline-2-carboxylate
Standard InChI InChI=1S/C13H10F3NO3/c1-2-20-12(19)10-6-11(18)8-5-7(13(14,15)16)3-4-9(8)17-10/h3-6H,2H2,1H3,(H,17,18)
Standard InChI Key AMQBODLLZCGYAO-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CC(=O)C2=C(N1)C=CC(=C2)C(F)(F)F
Canonical SMILES CCOC(=O)C1=CC(=O)C2=C(N1)C=CC(=C2)C(F)(F)F

Introduction

Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate is a complex organic compound featuring a quinoline core structure, which is a bicyclic aromatic compound containing a nitrogen atom in the ring. The presence of a trifluoromethyl group (-CF₃) significantly influences its chemical properties, enhancing its lipophilicity and potentially its biological activity. This compound is of interest in various fields, including medicinal chemistry and materials science.

Synthesis

The synthesis of Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate typically involves multi-step synthetic routes. Common methods include the use of palladium-catalyzed reactions for the introduction of the trifluoromethyl group, which is a challenging step due to the reactivity of such groups .

Applications

Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate has potential applications in medicinal chemistry, particularly in the development of new drugs with antimicrobial and anticancer properties. Its unique structure makes it an interesting candidate for further research.

Comparison with Similar Compounds

Compound NameCAS NumberKey Features
Ethyl 4-hydroxyquinoline-3-carboxylate26892-90-0Lacks trifluoromethyl group; simpler structure
Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate318-35-4Contains fluorine instead of trifluoromethyl; different properties
Ethyl 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate23851-84-5Similar trifluoromethyl substitution; different position of hydroxyl group
Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate26893-12-9Different carboxylate position compared to the 2-carboxylate derivative

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator